1-Acetylindolin-3-one

asymmetric catalysis Michael addition nitrostyrene

Unprotected indolin-3-ones are prone to over-oxidation and dimerization, eroding yields and stereochemical fidelity in asymmetric catalysis. 1-Acetylindolin-3-one solves this with an N-acetyl group that stabilizes enolate intermediates and permits orthogonal deprotection. • Up to 99% yield & 99% ee in asymmetric Michael additions • Domino Michael/Henry cascades: 4 stereocenters, >20:1 dr, up to 99% ee • Indoxyl glycoside synthesis: 65-80% overall yield vs. 40-55% for unprotected routes • C2-arylation: 24-70% yield vs. 15-35% for N-benzoyl analogs Supplied with full QA documentation. Ideal for medicinal chemistry, diagnostic reagent manufacture, and natural product synthesis.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 16800-68-3
Cat. No. B091299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylindolin-3-one
CAS16800-68-3
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(=O)C2=CC=CC=C21
InChIInChI=1S/C10H9NO2/c1-7(12)11-6-10(13)8-4-2-3-5-9(8)11/h2-5H,6H2,1H3
InChIKeyAUMJJQZNOVOCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylindolin-3-one Chemical Identity and Sourcing


1-Acetylindolin-3-one (C10H9NO2, MW 175.18) is an N-acetylated indolin-3-one derivative that serves as a versatile building block in organic synthesis [1]. Structurally, it features a partially saturated indole core with a ketone at the 3-position and an acetyl group on the indoline nitrogen, distinguishing it from the fully aromatic indole scaffold and from non-acetylated indolin-3-ones [2]. This specific substitution pattern is critical for enabling nucleophilic reactivity at the C2 position while maintaining sufficient stability for synthetic handling [3].

1-Acetylindolin-3-one Irreplaceability in Asymmetric Synthesis


Indolin-3-ones lacking N-acetyl protection exhibit distinct reactivity profiles that preclude their use as direct substitutes in asymmetric transformations [1]. The N-acetyl group in 1-acetylindolin-3-one serves a dual role: it stabilizes the enolate intermediate formed during nucleophilic attack at C2 and provides a handle for subsequent functionalization or deprotection [2]. Unprotected indolin-3-ones are prone to undesired side reactions, including over-oxidation and dimerization, which compromise reaction yields and stereochemical fidelity in asymmetric catalysis [3]. Furthermore, the N-acetyl moiety allows for selective orthogonal deprotection under mild conditions (e.g., enzymatic or basic hydrolysis), enabling post-functionalization strategies that are inaccessible with N-unsubstituted or N-alkyl analogs [4].

1-Acetylindolin-3-one Performance Benchmarks vs. Analogs


Asymmetric Michael Addition to β-Nitrostyrenes

In organocatalytic asymmetric Michael addition to β-nitrostyrenes, 1-acetylindolin-3-one consistently achieves higher yields and superior stereocontrol compared to N-unsubstituted indolin-3-one. Under bifunctional thiourea catalysis, 1-acetylindolin-3-one yields 2-substituted indolin-3-one derivatives in up to 99% yield with 28:1 dr and 92% ee [1]. In contrast, reactions with N-unsubstituted indolin-3-one typically proceed with lower yields and often suffer from racemization due to the absence of N-protection, which destabilizes the enolate intermediate and promotes competing pathways [2].

asymmetric catalysis Michael addition nitrostyrene

Domino Michael/Henry with o-Formyl-β-nitrostyrenes

The 1-acetylindolin-3-one scaffold uniquely enables a domino Michael/Henry reaction with o-formyl-β-nitrostyrenes to construct four contiguous stereocenters in a single operation, a transformation that is not accessible with N-unsubstituted indolin-3-ones or N-alkyl analogs due to their inability to stabilize the intermediate enolate and control the sequential bond-forming events [1]. Under 2 mol% quinine-derived amine-squaramide catalysis, yields of 64–90% and enantioselectivities of 86–99% ee (with >20:1 dr) are routinely achieved across diverse aryl substitution patterns [2].

domino reaction stereoselective synthesis indole alkaloids

2-Arylation via Diaryliodonium Salts

In metal-free C2-arylation using diaryliodonium salts, 1-acetylindolin-3-one provides monoarylated products in 24–70% yield, depending on aryl substitution [1]. This compares favorably to the N-benzoyl analog, which under identical conditions yields only 15–35% due to increased steric hindrance and reduced enolate nucleophilicity . The acetyl group offers an optimal balance of electron-withdrawing character and steric profile, enabling productive arylation while avoiding N-deacylation side reactions observed with more labile N-protecting groups (e.g., N-Boc) [2].

C–H arylation diaryliodonium salts metal-free coupling

Michael Addition to α,β-Unsaturated Aldehydes

In organocatalytic Michael addition to α,β-unsaturated aldehydes, 1-acetylindolin-3-one delivers 2-substituted products in up to 94% yield with up to 11:1 dr and 96% ee [1]. N-Methyl and N-benzyl indolin-3-one analogs show significantly reduced reactivity under identical conditions, with yields dropping to 30–50% and ee values falling below 50% due to the electron-donating nature of the alkyl groups, which diminishes enolate nucleophilicity [2].

organocatalysis Michael addition chiral building blocks

Indoxyl Glycoside Synthesis Route

As an intermediate for β-glucosidase/β-galactosidase chromogenic substrates, 1-acetylindolin-3-one enables a two-step glycosylation–deprotection sequence that is more efficient than the traditional 5-bromo-4-chloroindoxyl route. The acetyl-protected indoxyl intermediate simplifies purification and reduces oxidative degradation during synthesis, resulting in overall yields of 65–80% for the final indoxyl glycoside [1]. In contrast, direct glycosylation of unprotected 5-bromo-4-chloroindoxyl typically yields 40–55% due to competing oxidation and dimerization pathways [2].

chromogenic substrates β-glucosidase diagnostic reagents

Mannich Reaction for Bis-indolinones

In the organocatalytic Mannich reaction with isatin N-Boc ketimines, 1-acetylindolin-3-one provides 2,3′-connected bis-indolinones with >20:1 dr and up to 99% ee [1]. N-Unsubstituted indolin-3-one yields complex product mixtures with dr <3:1 under identical conditions, demonstrating that N-acetylation is essential for achieving the high diastereoselectivity required for pharmaceutically relevant bis-indole scaffolds .

Mannich reaction bis-indolinone chiral resolution

1-Acetylindolin-3-one Best-Use Cases and Applications


Asymmetric Indole Alkaloid Synthesis

For medicinal chemistry and natural product synthesis teams requiring enantioenriched 2-substituted indolin-3-ones, 1-acetylindolin-3-one is the substrate of choice. Its N-acetyl group enables asymmetric Michael additions and domino reactions with yields up to 99% and enantioselectivities up to 99% ee, performance levels that N-unsubstituted and N-alkyl analogs cannot match [1][2].

Chromogenic Substrate Manufacturing

Diagnostic reagent manufacturers seeking cost-efficient synthesis of indoxyl glycoside substrates (e.g., for β-glucosidase/β-galactosidase detection) benefit from the 1-acetylindolin-3-one route, which achieves 65–80% overall yield compared to 40–55% for unprotected indoxyl routes, while minimizing oxidative byproduct formation during scale-up [1].

C2-Arylation Library for Hit-to-Lead

Medicinal chemistry groups performing parallel synthesis of C2-arylated indolin-3-one libraries will find that 1-acetylindolin-3-one delivers higher and more consistent arylation yields (24–70%) compared to N-benzoyl (15–35%) or N-Boc analogs, enabling greater compound diversity with fewer failed reactions and less material waste [1].

Polycyclic Scaffold Assembly via Domino Cascades

Synthetic methodology teams aiming to construct indole-based polycycles with multiple contiguous stereocenters should prioritize 1-acetylindolin-3-one, as it uniquely enables domino Michael/Henry cascades that install four stereocenters in a single operation with >20:1 dr and up to 99% ee [1]. This transformation is not feasible with other indolin-3-one derivatives, offering a distinct competitive advantage in step economy.

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